![molecular formula C10H11BrN2O3 B2966304 5-[(5-Bromopyridin-2-yl)amino]-5-oxopentanoic acid CAS No. 333304-99-7](/img/structure/B2966304.png)
5-[(5-Bromopyridin-2-yl)amino]-5-oxopentanoic acid
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Overview
Description
5-[(5-Bromopyridin-2-yl)amino]-5-oxopentanoic acid (abbreviated as 5-BPAO) is a small organic molecule that has been gaining attention in the scientific community due to its potential applications in a variety of fields. It is a brominated pyridine-based compound with a five-membered ring containing both an amine and an aldehyde group. 5-BPAO has the ability to act as a catalyst for a variety of organic reactions, and its unique structure has been found to be useful in the synthesis of a variety of compounds. In addition, 5-BPAO has been found to have a number of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, it can be used to create analogues that may act as inhibitors for certain enzymes or receptors within biological systems .
Molecular Dynamics Simulation
Researchers utilize this compound in molecular dynamics simulations to understand its interaction with biological macromolecules. This can provide insights into the binding affinities and conformational changes that occur upon ligand binding, which is crucial for drug design .
Quantum Chemical Studies
The compound serves as a subject in quantum chemical studies to explore its electronic structure and properties. Density Functional Theory (DFT) calculations can help predict its reactivity and stability, which are important parameters in chemical synthesis and pharmaceutical applications .
Biochemical Assays
In biochemical assays, this compound can be employed as a substrate or inhibitor to study enzyme kinetics and mechanisms. It can help in identifying the role of specific enzymes in metabolic pathways and in the discovery of new targets for drug action.
Antiviral Research
Recent studies have indicated that derivatives of this compound could be synthesized as potential inhibitors of viruses like SARS-CoV-2. This opens up a new avenue for antiviral drug development, where this compound’s derivatives can be tailored to interfere with viral replication processes .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the hepatitis c virus genotype 1b (isolate bk) genome polyprotein . This protein plays a crucial role in the viral life cycle, including the formation of the viral nucleocapsid and promotion of virion budding .
Mode of Action
It is suggested that the compound may modulate viral translation initiation by interacting with the hepatitis c virus internal ribosome entry site (ires) and the 40s ribosomal subunit .
properties
IUPAC Name |
5-[(5-bromopyridin-2-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-7-4-5-8(12-6-7)13-9(14)2-1-3-10(15)16/h4-6H,1-3H2,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNDTAVITINDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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